![molecular formula C21H19N5O2S4 B5155352 2-[(6-{2-[(6-AMINO-1,3-BENZOTHIAZOL-2-YL)SULFANYL]ACETAMIDO}-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-N-CYCLOPROPYLACETAMIDE](/img/structure/B5155352.png)
2-[(6-{2-[(6-AMINO-1,3-BENZOTHIAZOL-2-YL)SULFANYL]ACETAMIDO}-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-N-CYCLOPROPYLACETAMIDE
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Overview
Description
2-[(6-{2-[(6-AMINO-1,3-BENZOTHIAZOL-2-YL)SULFANYL]ACETAMIDO}-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-N-CYCLOPROPYLACETAMIDE is a complex organic compound featuring benzothiazole rings. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzothiazole derivatives, including 2-[(6-{2-[(6-AMINO-1,3-BENZOTHIAZOL-2-YL)SULFANYL]ACETAMIDO}-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-N-CYCLOPROPYLACETAMIDE, can be achieved through various synthetic pathways. Common methods include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .
Industrial Production Methods
Industrial production methods for benzothiazole derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions are favored for their efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-[(6-{2-[(6-AMINO-1,3-BENZOTHIAZOL-2-YL)SULFANYL]ACETAMIDO}-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-N-CYCLOPROPYLACETAMIDE undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
2-[(6-{2-[(6-AMINO-1,3-BENZOTHIAZOL-2-YL)SULFANYL]ACETAMIDO}-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-N-CYCLOPROPYLACETAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-[(6-{2-[(6-AMINO-1,3-BENZOTHIAZOL-2-YL)SULFANYL]ACETAMIDO}-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-N-CYCLOPROPYLACETAMIDE involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This can lead to the disruption of metabolic pathways and the inhibition of cell growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzothiazole derivatives such as:
- 2-Amino-6-methylbenzothiazole
- 2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]acetic acid
Uniqueness
What sets 2-[(6-{2-[(6-AMINO-1,3-BENZOTHIAZOL-2-YL)SULFANYL]ACETAMIDO}-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-N-CYCLOPROPYLACETAMIDE apart is its unique structure, which includes multiple benzothiazole rings and a cyclopropyl group. This unique structure contributes to its distinct chemical properties and potential biological activities .
Properties
IUPAC Name |
2-[[6-[[2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]acetyl]amino]-1,3-benzothiazol-2-yl]sulfanyl]-N-cyclopropylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O2S4/c22-11-1-5-14-16(7-11)31-20(25-14)30-10-19(28)24-13-4-6-15-17(8-13)32-21(26-15)29-9-18(27)23-12-2-3-12/h1,4-8,12H,2-3,9-10,22H2,(H,23,27)(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLKHVSRHTNLVJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CSC2=NC3=C(S2)C=C(C=C3)NC(=O)CSC4=NC5=C(S4)C=C(C=C5)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O2S4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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